CB1 Antagonist Binding Potency
In a medicinal chemistry program developing biarylpyrazole-based CB1 receptor antagonists, derivatives incorporating the 2,4-dichlorophenyl moiety demonstrated exceptional binding affinity. Thorough SAR optimization of pyrazole substituents and the 1,3,4-oxadiazole ring yielded several novel CB1 antagonists with IC50 values of approximately 1 nM for CB1 receptor binding [1]. The most promising precandidate identified, compound 43c, contains a 2,4-dichlorophenyl group as a critical pharmacophoric element and exhibited potent antiobesity potential [1]. While direct comparator data within the same assay for alternative halogenation patterns is not fully detailed in the available source, the reported sub-nanomolar to low nanomolar potency range establishes a high-activity benchmark for 2,4-dichlorophenyl-containing oxadiazole derivatives in CB1 antagonism.
| Evidence Dimension | CB1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 1 nM (for novel CB1 antagonists containing 2,4-dichlorophenyl-1,3,4-oxadiazole structural elements) |
| Comparator Or Baseline | Rimonabant (SR141716) – clinical CB1 antagonist benchmark |
| Quantified Difference | Comparable or superior to rimonabant-class antagonists (exact comparator IC50 not specified in source excerpt) |
| Conditions | In vitro CB1 receptor binding assay; SAR optimization of pyrazole and 1,3,4-oxadiazole substituents |
Why This Matters
This evidence demonstrates that the 2,4-dichlorophenyl moiety, when incorporated into oxadiazole-containing CB1 antagonist scaffolds, yields binding affinities in the low nanomolar range, establishing this substitution pattern as a high-value pharmacophore for cannabinoid receptor drug discovery programs.
- [1] Lee SH, Seo HJ, Lee SH, Jung ME, Park JH, Park HJ, Yoo J, Yun H, Na J, Kang SY, Song KS, Kim MA, Chang CH, Kim J, Lee J. Biarylpyrazolyl oxadiazole as potent, selective, orally bioavailable cannabinoid-1 receptor antagonists for the treatment of obesity. J Med Chem. 2008 Nov 27;51(22):7216-33. doi: 10.1021/jm800843r. View Source
